Cas no 1185767-18-3 (5-Bromo-4-fluoropyridin-2-amine hydrochloride)

5-Bromo-4-fluoropyridin-2-amine hydrochloride is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The compound features both bromo and fluoro substituents on the pyridine ring, enhancing its reactivity and enabling selective functionalization in cross-coupling reactions. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This intermediate is particularly valuable in the synthesis of bioactive molecules, including kinase inhibitors and other heterocyclic compounds. Its well-defined structure and high purity make it suitable for precise synthetic applications. The presence of multiple halogens also allows for further derivatization, expanding its versatility in medicinal chemistry and material science.
5-Bromo-4-fluoropyridin-2-amine hydrochloride structure
1185767-18-3 structure
Product name:5-Bromo-4-fluoropyridin-2-amine hydrochloride
CAS No:1185767-18-3
MF:C5H4N2FBr.HCl
Molecular Weight:227.462
CID:1029806
PubChem ID:71627067

5-Bromo-4-fluoropyridin-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4-fluoropyridin-2-amine hydrochloride
    • 5-bromo-4-fluoropyridin-2-amine;hydrochloride
    • 5-Bromo-4-fluoro-pyridin-2-ylamine mono HCl salt
    • DTXSID80856446
    • 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1)
    • 1185767-18-3
    • SUEVKKLOXABGRX-UHFFFAOYSA-N
    • 5-Bromo-4-fluoropyridin-2-aminehydrochloride
    • インチ: InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H2,8,9);1H
    • InChIKey: SUEVKKLOXABGRX-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CNC1=N)Br)F.Cl

計算された属性

  • 精确分子量: 225.93087g/mol
  • 同位素质量: 225.93087g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 101
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų

5-Bromo-4-fluoropyridin-2-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM174977-5g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
5g
$529 2021-08-05
Alichem
A029189040-25g
5-Bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
25g
$2070.30 2023-09-04
Alichem
A029189040-10g
5-Bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
10g
$1242.18 2023-09-04
Chemenu
CM174977-25g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
25g
$1328 2021-08-05
Chemenu
CM174977-25g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
25g
$1328 2022-06-14
Alichem
A029189040-5g
5-Bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
5g
$787.92 2023-09-04
Chemenu
CM174977-5g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
5g
$529 2022-06-14
Chemenu
CM174977-10g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
10g
$795 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1759495-1g
5-Bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 98%
1g
¥1692.00 2024-08-09
Chemenu
CM174977-10g
5-bromo-4-fluoropyridin-2-amine hydrochloride
1185767-18-3 95%
10g
$795 2021-08-05

5-Bromo-4-fluoropyridin-2-amine hydrochloride 関連文献

5-Bromo-4-fluoropyridin-2-amine hydrochlorideに関する追加情報

Comprehensive Overview of 5-Bromo-4-fluoropyridin-2-amine hydrochloride (CAS No. 1185767-18-3)

5-Bromo-4-fluoropyridin-2-amine hydrochloride (CAS No. 1185767-18-3) is a halogenated pyridine derivative widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring both bromine and fluorine substituents, enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. Researchers frequently explore its applications in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents. The compound’s hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems.

In recent years, the demand for halogenated pyridines like 5-Bromo-4-fluoropyridin-2-amine has surged due to their role in developing targeted therapies. This aligns with the growing interest in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects. The fluorine atom in this molecule is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability—key traits for CNS drug candidates.

From a synthetic chemistry perspective, CAS No. 1185767-18-3 serves as a versatile building block. Its amine group allows for further functionalization via amidation or reductive amination, while the bromo substituent enables cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are critical for constructing complex heterocycles found in anticancer drugs and antiviral agents. Notably, the compound’s stability under acidic conditions makes it suitable for high-throughput screening assays.

Environmental and regulatory trends also influence the compound’s relevance. With increasing scrutiny on green chemistry, researchers prioritize intermediates like 5-Bromo-4-fluoropyridin-2-amine hydrochloride that balance efficacy with synthetic efficiency. Its halogenated nature necessitates careful handling, but it avoids the pitfalls of heavier metals or persistent pollutants. This aligns with the FDA’s emphasis on sustainable drug development practices.

In analytical applications, 5-Bromo-4-fluoropyridin-2-amine hydrochloride is often characterized via HPLC and LC-MS to ensure purity, a critical factor in preclinical studies. Its distinct UV absorption profile simplifies quantification, while its mass spectral signature aids in metabolite identification. These attributes are vital for ADME studies, where understanding a compound’s pharmacokinetics is paramount.

Market insights reveal that CAS No. 1185767-18-3 is increasingly sourced for contract research organizations (CROs) specializing in small-molecule therapeutics. The rise of AI-driven drug design has further amplified demand, as computational models identify halogenated pyridines as high-potential scaffolds. This synergy between wet-lab synthesis and in silico prediction underscores the compound’s modern relevance.

Future directions for 5-Bromo-4-fluoropyridin-2-amine hydrochloride may include exploring its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, areas gaining traction in oncology. Its structural features—particularly the electrophilic fluorine—could enable novel mechanisms of action. As the pharmaceutical industry shifts toward fragment-based drug discovery, this compound’s modularity positions it as a key player.

In summary, 5-Bromo-4-fluoropyridin-2-amine hydrochloride (CAS No. 1185767-18-3) exemplifies the intersection of medicinal chemistry and materials science. Its dual halogenation, salt form, and synthetic flexibility make it indispensable for researchers tackling challenges in infectious diseases, oncology, and beyond. As scientific paradigms evolve, this compound will likely remain a cornerstone of innovative therapeutic development.

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